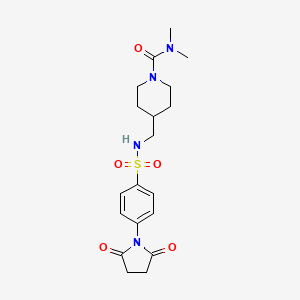![molecular formula C25H20N4O2 B2983032 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one CAS No. 1291845-39-0](/img/structure/B2983032.png)
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one” is a complex organic molecule that contains several functional groups. These include a phthalazinone group, an oxadiazole group, and two phenyl groups, one of which is dimethylated .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several ring structures and functional groups. The oxadiazole and phthalazinone groups would contribute to the rigidity of the molecule, while the phenyl groups could participate in π-π stacking interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on the functional groups present. The oxadiazole group is generally considered to be stable under a variety of conditions, but can participate in reactions with strong nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole and phthalazinone groups could increase its polarity, potentially affecting its solubility in various solvents .Applications De Recherche Scientifique
Anti-inflammatory and Antimicrobial Properties
Research has shown that derivatives similar to the specified chemical compound possess anti-inflammatory and antimicrobial activities. Compounds with 1,3,4-oxadiazole and phthalazinone structures have been synthesized and tested for their biological activities. For instance, some derivatives have been tested for anti-inflammatory activities and found to be active compared to standard drugs like indomethacin (Mosaad S M abd Alla et al., 2010). Additionally, these compounds have shown antimicrobial activity against various bacterial and fungal strains, indicating their potential as therapeutic agents (L. H. Al-Wahaibi et al., 2021).
Materials Science Applications
In materials science, derivatives containing 1,3,4-oxadiazole and phthalazinone groups have been explored for their potential in creating high-performance polymers. For example, aromatic copolyethers containing these rings have been synthesized, exhibiting high thermal stability and potential for application in flexible electronics and as materials with unique electrical insulating properties (C. Hamciuc et al., 2008).
Anticancer Research
Compounds with structural similarities have been evaluated for their anticancer properties. Certain derivatives have shown significant activity against various cancer cell lines, offering a pathway for the development of novel anticancer agents. This highlights the compound's relevance in medicinal chemistry and oncology research, aiming to discover new therapeutic options for cancer treatment (V. Sica et al., 2019).
Polymer Chemistry
In polymer chemistry, the integration of 1,3,4-oxadiazole and phthalazinone units into polymers has been studied for the development of materials with specific physicochemical properties, such as sulfonated polybenzimidazoles for proton exchange membranes, showing excellent thermal stability and mechanical properties (Cheng Liu et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-15-12-13-18(14-17(15)3)23-26-24(31-28-23)22-19-9-5-6-10-20(19)25(30)29(27-22)21-11-7-4-8-16(21)2/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNBRCLTUBIGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
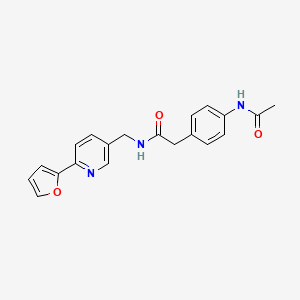
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2982950.png)
![ethyl 5-[2-(2,4-dichlorophenoxy)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2982952.png)
![2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2982954.png)
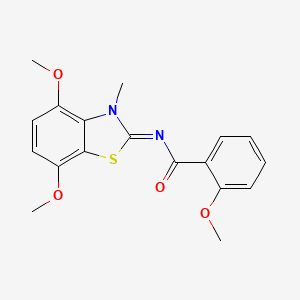
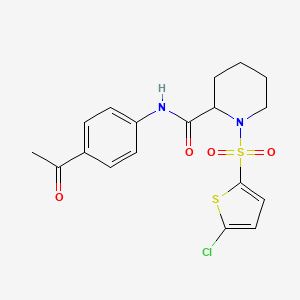

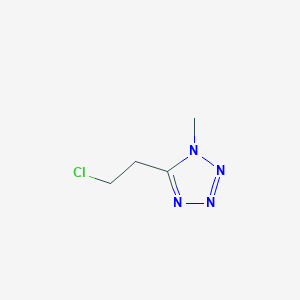
![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide](/img/structure/B2982963.png)
![2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2982964.png)
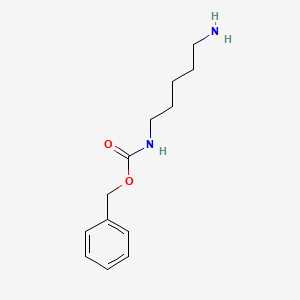
![1-[2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2982967.png)
